3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2S/c1-13-12-14(2-4-16(13)18)3-5-17(20)19-8-11-22-15-6-9-21-10-7-15/h2,4,12,15H,3,5-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUVTGHNROLYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCCSC2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the aromatic intermediate: The synthesis begins with the chlorination of 3-methylphenyl to obtain 4-chloro-3-methylphenyl.
Introduction of the thioether group: The next step involves the reaction of the chlorinated aromatic intermediate with oxan-4-ylsulfanyl to form the thioether linkage.
Amidation reaction: Finally, the propanamide group is introduced through an amidation reaction with the appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic ring and the amide group can be reduced under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings and amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets. The thioether and amide groups can form hydrogen bonds and other interactions with proteins, affecting their function. The chlorinated aromatic ring may also participate in hydrophobic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Propanamide derivatives are widely explored for their structural versatility and bioactivity. Below is a detailed comparison of 3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide with structurally related compounds:
Structural Analogues and Key Differences
Functional Group Impact
- Halogenated Aromatic Rings: The 4-chloro-3-methylphenyl group in the target compound improves lipophilicity and metabolic stability compared to non-halogenated analogs like 3-Chloro-N-(4-methylphenyl)propanamide . Chlorine’s electron-withdrawing effect may also influence electronic interactions with biological targets.
Sulfur-Containing Moieties :
The oxan-4-ylsulfanyl ethyl chain introduces steric bulk and hydrogen-bonding capacity via the sulfur atom. This contrasts with simpler analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide, which lack sulfur-based functionalization .
Pharmacological Potential
Enzyme Inhibition :
Sulfur-containing propanamides, such as those with sulfonamide groups (e.g., ), often exhibit protease or kinase inhibitory activity. The target compound’s oxan-4-ylsulfanyl group may similarly modulate enzyme active sites.Antimicrobial Activity : Chlorinated aromatic propanamides (e.g., ) have shown promise in antimicrobial studies. The methyl group in the target compound’s phenyl ring could enhance membrane penetration compared to methoxy-substituted analogs .
Biological Activity
The compound 3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chloro-substituted aromatic ring and a thioether group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research suggests that it may inhibit certain enzymes or pathways involved in disease processes, particularly in cancer and inflammation.
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific kinases or receptors involved in cell signaling pathways.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and liver cancer cell lines.
Table 1: Summary of Biological Activity
| Activity Type | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Anticancer | HepG2 (liver cancer) | 21.00 | High (selective to normal cells) |
| Anticancer | MCF-7 (breast cancer) | 26.10 | High (selective to normal cells) |
| Enzyme Inhibition | VEGFR-2 | 65.00 | Moderate |
Case Study 1: Anticancer Properties
A study conducted on the efficacy of this compound against HepG2 and MCF-7 cell lines demonstrated significant cytotoxicity with IC50 values of 21.00 µM and 26.10 µM respectively. The selectivity indices against normal cell lines were reported as 1.55 and 1.25, indicating a favorable safety profile for potential therapeutic applications .
Case Study 2: Molecular Docking Studies
Molecular docking simulations revealed that the compound binds effectively to the active site of VEGFR-2, suggesting its potential as a lead compound for developing antiangiogenic therapies. The docking score was reported at -20.20 kcal/mol, indicating strong binding affinity .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics, with preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analyses showing low toxicity levels in vitro. Further studies are needed to fully elucidate its metabolic pathways and long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
